Trifluoromethyl trifluorovinyl ether
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl trifluorovinyl ether involves the formation of trifluorovinyl ethers (TFVEs) from corresponding sodium alkoxide and hexafluoropropene oxide, leading to various ethers with oligoether, methyl, ethyl, isopropyl, and tert-butyl groups. The mechanism of TFVE formation from trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionates has been explored, showing the importance of the sodium alkoxide ring opening and the thermolysis process for producing TFVEs in significant yields (Lousenberg & Shoichet, 1997).
Molecular Structure Analysis
The molecular structure of trifluoromethyl trifluorovinyl ether plays a crucial role in its reactivity and physical properties. Studies on the molecular structure have focused on the absorption characteristics and polymerization potential of the ether, highlighting the impact of substituents on the trifluorovinyl group's behavior and the formation of halogen addition products (Okuhara, Baba, & Kojima, 1962).
Chemical Reactions and Properties
Trifluoromethyl trifluorovinyl ether undergoes various chemical reactions, including cyclodimerization and reactions with bases, demonstrating its versatility. The reactivity towards base attack, including the synthesis of trifluorovinyllithium and the stability of the resulting anions, has been examined, revealing insights into the compound's behavior in different conditions (Burdon, Coe, Haslock, & Powell, 1999).
Physical Properties Analysis
The physical properties of trifluoromethyl trifluorovinyl ether, such as solubility, thermal stability, and glass-transition temperatures, have been studied to understand its suitability for various applications. Novel TFVE polymers and copolymers with enhanced processability and solubility in organic solvents have been prepared, showcasing the potential for industrial and scientific use (Yuan & Shoichet, 1999).
Chemical Properties Analysis
The chemical properties of trifluoromethyl trifluorovinyl ether, including its reactivity and functional group transformations, are critical for its application in synthesis and polymerization. Research on the deprotection strategies for trifluoroethyl (TFE) ethers and the synthesis of highly fluorinated trifluorovinyl aryl ether monomers has provided valuable insights into the compound's chemical behavior and its potential as a monomer for optical waveguide applications (Yang & Njardarson, 2013; Wong, Ma, Jen, Barto, & Frank, 2003).
Scientific Research Applications
Optical Waveguide Applications : Trifluoromethyl trifluorovinyl ether is used to synthesize perfluorocyclobutane (PFCB) aromatic ether polymers, which exhibit properties suitable for low loss optical waveguides. These polymers have low optical loss, high thermal stability, good solvent resistance, and low surface roughness, making them ideal for this application (Wong et al., 2003).
Synthesis of Functionalized Aromatic Trifluorovinyl Ethers : It is used in the synthesis of a variety of p-substituted aromatic trifluorovinyl ether compounds, which are useful as monomers for traditional step-growth polymerization methods. This synthesis demonstrates the functional group transformation tolerance of the fluorovinyl ether (Spraul et al., 2006).
Integrated Optics Applications : Novel ester-containing aryl trifluorovinyl ether monomers are synthesized for the development of PFCB aromatic ether polymers. These polymers, characterized by their desirable properties, are suitable for low optical loss waveguide applications. They have tunable refractive indexes, good processability, and are resistant to solvents (Wong et al., 2004).
Medicinal and Agricultural Chemistry : Fluoroalkyl amino reagents developed from trifluoromethyl trifluorovinyl ether are used for introducing the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. This has significant applications in medicinal and agricultural chemistry (Schmitt et al., 2017).
Preparation of Alkyl Trifluorovinyl Ethers and Related Compounds : This compound is also involved in the preparation of various trifluorovinyl ethers which show potential for polymerization and other chemical reactions. Their unique properties like C=C absorption at specific wavelengths make them of interest in material science (Okuhara et al., 1962).
Safety And Hazards
Trifluoromethyl trifluorovinyl ether is extremely flammable and contains gas under pressure; it may explode if heated . It is harmful if inhaled . Vapors may cause dizziness or asphyxiation without warning . Some may be irritating if inhaled at high concentrations . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite . Fire may produce irritating and/or toxic gases .
properties
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXWCKMNMYXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Record name | PERFLUORO(METHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50675-08-6 | |
Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50675-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3051599 | |
Record name | Trifluoro(trifluoromethoxy)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |
Record name | PERFLUORO(METHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trifluoromethyl trifluorovinyl ether | |
CAS RN |
1187-93-5 | |
Record name | PERFLUORO(METHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Perfluoro(methyl vinyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro(methyl vinyl ether) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoro(trifluoromethoxy)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoro(trifluoromethoxy)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORO(METHYL VINYL ETHER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6II375V3XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.